2-(二氟甲基硫代)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

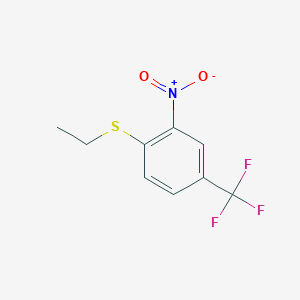

2-(Difluoromethylthio)benzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-(2-thiophenecarboxy)benzoic acid , 2-(trifluoromethylsulfonyloxy)pyridine , 2,6-bis(trifluoromethyl)benzoic acid , and 2-(methylthio)benzoic acid are mentioned. These compounds share a common benzoic acid moiety but differ in their substituents, which can significantly affect their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves various reagents and conditions. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is synthesized from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride in dioxane . This reagent is then used for ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating a potential pathway for the synthesis of difluoromethylthio-substituted compounds through similar dehydration reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using different techniques. For example, the structure of 2,6-bis(trifluoromethyl)benzoic acid was analyzed using vibrational spectral analysis and DFT calculations . Similarly, the structure of 2-(methylthio)benzoic acid was determined through powder X-ray diffraction and DFT studies . These analyses provide insights into the geometry, vibrational modes, and electronic properties of the molecules, which are essential for understanding the behavior of 2-(difluoromethylthio)benzoic acid.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their chemical reactions. For instance, the TFOP reagent is capable of intermolecular dehydration to form benzophenones , suggesting that difluoromethylthio-substituted benzoic acids might undergo similar reactions under appropriate conditions. The DFT calculations of related compounds also provide information on the possible sites for electrophilic and nucleophilic attacks, which is valuable for predicting the reactivity of 2-(difluoromethylthio)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure. The vibrational spectral analysis and DFT calculations reveal the chemical activity and stability of the molecules . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the formation of supramolecular assemblies and affect the physical properties like melting points and solubility . These studies are essential for understanding the properties of 2-(difluoromethylthio)benzoic acid, which are likely influenced by the difluoromethylthio substituent.

科学研究应用

食品和饲料添加剂

苯甲酸被广泛用作食品和饲料中的抗菌和抗真菌防腐剂。研究表明,它可以通过促进消化、吸收和屏障功能等肠道功能来改善生长和健康。适当水平的苯甲酸可以通过调节酶活性、氧化还原状态、免疫力和微生物群来改善肠道功能。然而,过量摄入可能会通过氧化还原状态改变损害肠道健康 (Mao, X., Yang, Qing, Chen, Daiwen, Yu, B., & He, Jun, 2019)。

环境和药理降解

研究了与苯甲酸衍生物相关的化合物尼替西酮在各种实验条件下的稳定性,以确定其降解产物。结果有助于更好地了解其医学应用的潜在风险和益处,强调了了解药物稳定性和降解途径的重要性 (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, Marta, 2019)。

药代动力学分析

对苯甲酸跨物种(大鼠、豚鼠、人类)的基于生理的药代动力学分析阐明了代谢和剂量变化,为评估苯甲酸盐的膳食暴露提供了意义。这项研究有助于理解药代动力学的种间差异及其与安全性评估的相关性 (Hoffman, Timothy E., & Hanneman, W., 2017)。

化学合成和药物开发

与苯甲酸化合物密切相关的水杨酸衍生物由于其抗炎和镇痛活性而在药物开发中显示出显着的希望。对新型水杨酸衍生物(如 2-((3-(氯甲基)-苯甲酰)氧基)苯甲酸 (3-CH2Cl))的研究探索了它们作为现有药物替代品的潜力,为发现新的治疗剂提供了见解 (Tjahjono, Yudy 等,2022)。

安全和危害

未来方向

The field of difluoromethylation, which includes compounds like 2-(Difluoromethylthio)benzoic acid, has seen recent advances and is of considerable interest . Fluoro-substituted compounds are considered to be environmentally acceptable alternatives to chlorinated compounds, which makes them particularly relevant .

属性

IUPAC Name |

2-(difluoromethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFFRJTXRATUEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365800 |

Source

|

| Record name | 2-(Difluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethylthio)benzoic acid | |

CAS RN |

79676-56-5 |

Source

|

| Record name | 2-(Difluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)

![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301222.png)